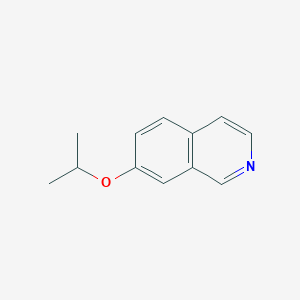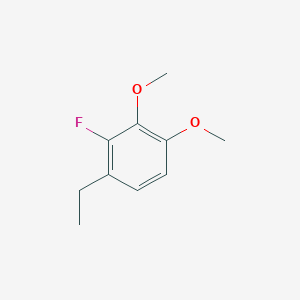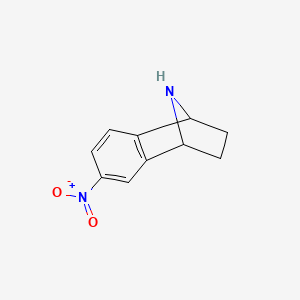
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by a propyl group attached to the fourth position of the dihydroquinoxaline ring and a ketone group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions to form the quinoxaline ring. The propyl group can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, alcohols, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the propyl group, leading to different chemical and biological properties.
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: The presence of a chlorine atom introduces different electronic effects and reactivity.
Uniqueness
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the propyl group, which influences its chemical reactivity, physical properties, and potential applications. The propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-propyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-8-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
NTCZNMWNBFBWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)




![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)


![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

